molecular formula C13H17N5O6 B12907876 N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide

Cat. No.: B12907876
M. Wt: 339.30 g/mol
InChI Key: FRJVWKHHAKIXSR-LKEWCRSYSA-N
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Description

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the oxolan ring and the methoxyacetamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs. The process includes rigorous quality control measures to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. It can inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses and the proliferation of cancer cells. The compound’s structure allows it to bind to active sites on these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Unlike thymidine and 2-thioadenosine, this compound has a methoxyacetamide group that enhances its stability and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C13H17N5O6/c1-23-4-8(21)15-13-16-11-10(12(22)17-13)14-5-18(11)9-2-6(20)7(3-19)24-9/h5-7,9,19-20H,2-4H2,1H3,(H2,15,16,17,21,22)/t6-,7+,9+/m0/s1

InChI Key

FRJVWKHHAKIXSR-LKEWCRSYSA-N

Isomeric SMILES

COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

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